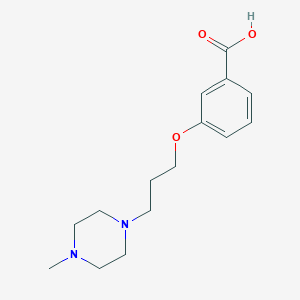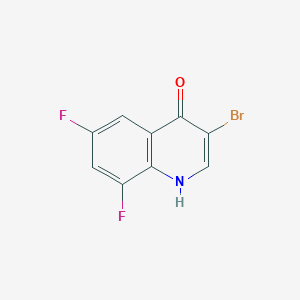![molecular formula C9H9BrN2O5 B13715197 Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate is an organic compound with the molecular formula C9H9BrN2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate typically involves the reaction of 6-bromo-3-nitro-2-pyridinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-bromo-3-amino-2-pyridinyl derivatives.
Hydrolysis: Formation of 6-bromo-3-nitro-2-pyridinylacetic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: Similar structure but with a methyl group at the 4-position.
Ethyl 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetate: Similar structure but with the bromine atom at the 5-position.
Ethyl 2-[(6-Bromo-2-nitro-3-pyridinyl)oxy]acetate: Similar structure but with different substitution patterns on the pyridine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their molecular structures.
Eigenschaften
Molekularformel |
C9H9BrN2O5 |
|---|---|
Molekulargewicht |
305.08 g/mol |
IUPAC-Name |
ethyl 2-(6-bromo-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-6(12(14)15)3-4-7(10)11-9/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
QJTFCDJBMBFKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)




![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)


![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
